molecular formula C13H12FN3 B15061321 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

Cat. No.: B15061321
M. Wt: 229.25 g/mol
InChI Key: GDWCKYPMFHLQTF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine (CAS: 2044714-13-6) is a bicyclic heterocyclic compound featuring a pyrido[4,3-c]pyridazine core substituted with a 4-fluorophenyl group at position 2. Its molecular formula is C₁₄H₁₃FN₄, with a molecular weight of 256.28 g/mol . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and binding affinity to biological targets compared to non-fluorinated analogs .

Properties

Molecular Formula

C13H12FN3

Molecular Weight

229.25 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

InChI

InChI=1S/C13H12FN3/c14-11-3-1-9(2-4-11)13-7-10-8-15-6-5-12(10)16-17-13/h1-4,7,15H,5-6,8H2

InChI Key

GDWCKYPMFHLQTF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=NN=C21)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with a suitable dicarbonyl compound to form the desired pyridazine ring system. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Pyrido[4,3-c]pyridazine derivatives are structurally diverse, with modifications primarily at position 3 of the bicyclic core. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-(3-Fluorophenyl) analog 3-fluorophenyl C₁₄H₁₃FN₄ 256.28 17245-63-5 Lower binding affinity vs. 4-F isomer
3-Chloro-6-propyl analog Cl, propyl C₁₂H₁₆ClN₄ 269.74 Not specified Potential pesticidal activity
3-Methoxy analog OCH₃ C₁₂H₁₆N₄O 232.28 1394645-71-6 Improved solubility (logP = -0.6)
4-{Pyrido[4,3-c]pyridazin-3-yl}morpholine Morpholine C₁₁H₁₆N₄O 220.27 1547050-61-2 Enhanced pharmacokinetics (TPSA = 50.3 Ų)
3-Chloro-6-methyl analog Cl, methyl C₉H₁₁ClN₄ 210.66 205.22 (unverified) Synthetic intermediate

Key Observations :

  • Substituent Position : The 4-fluorophenyl group in the target compound exhibits superior binding to Bcl-xL compared to the 3-fluorophenyl analog, likely due to optimized steric and electronic interactions .
  • Electron-Withdrawing Groups : Chloro substituents (e.g., 3-chloro-6-propyl analog) reduce bioavailability but may enhance reactivity for further derivatization .
  • Solubility Modifiers : Methoxy and morpholine substituents improve aqueous solubility, as evidenced by lower calculated logP values and higher topological polar surface area (TPSA) .

Pharmacological Activity

  • Bcl-xL Inhibition: The target compound and its 4-fluorophenyl analogs are potent Bcl-xL inhibitors, inducing apoptosis in cancer cells. Fluorinated derivatives show 2–5-fold higher activity than non-fluorinated counterparts in vitro .
  • Antifungal Activity: While unrelated to pyridazine cores, sulfur-containing analogs (e.g., thiochromanones) from and exhibit antifungal properties, highlighting the diversity of heterocyclic applications.
  • Pesticidal Applications : Chloro-substituted pyridazines (e.g., 3-chloro-6-propyl analog) are explored for pesticidal use, though their mechanisms differ from fluorinated derivatives .

Physicochemical Properties

Property Target Compound 3-Methoxy Analog 4-Morpholine Analog
logP (XLogP3) 2.1 -0.6 1.2
Hydrogen Bond Acceptors 4 5 5
Topological Polar Surface Area (Ų) 45.7 50.3 50.3
Molecular Weight (g/mol) 256.28 232.28 220.27

Data derived from , and 15.

Key Insights :

  • Morpholine and methoxy substituents reduce logP and increase TPSA, suggesting improved solubility for intravenous formulations .

Biological Activity

3-(4-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a fused pyridazine and pyridine ring system, along with a fluorophenyl substituent, enhances its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2044773-62-6
  • Molecular Formula : C13H12FN3
  • Molecular Weight : 229.25 g/mol

The presence of the fluorine atom increases lipophilicity and biological activity, making this compound a candidate for further research in drug development .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.
  • Receptor Modulation : It has been shown to interact with receptors such as the α7 nicotinic acetylcholine receptor (nAChR), acting as a positive allosteric modulator .
  • Apoptosis Induction : The compound potentially inhibits proteins like Bcl-xL that regulate apoptosis, suggesting its role as an anticancer agent .

Anticancer Properties

Studies have demonstrated that this compound can induce cell death in cancer cells. Its ability to modulate apoptotic pathways makes it a candidate for developing anticancer therapies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest efficacy against certain bacterial strains and potential applications in treating microbial infections .

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on α7 nAChR Modulation : A study evaluated the modulation of α7 nAChRs by various arylpyridine derivatives. The findings indicated that modifications in the structure significantly affected the EC50 values and maximum modulation percentages (Table 1) .
CompoundR1R2EC50 (µM)Max. Mod. (%)
7pHCl2.5500
7bMeF1.9600
7qMeCl0.381200
7rEtCl0.16700
7aPrCl0.14600
  • Anticancer Mechanism Exploration : Another research highlighted the compound's interaction with Bcl-xL proteins and its potential to trigger apoptosis in cancerous cells .

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